4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H22FNO4S and its molecular weight is 367.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
COX-2 Inhibitor Development
A study by Hashimoto et al. (2002) explored a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in these compounds significantly increased COX-2 potency and selectivity, leading to the development of a potent, selective, and orally active COX-2 inhibitor, JTE-522, which is in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Beta-cell Imaging in Diabetes
Shiue et al. (2001) synthesized fluorine-18 labeled analogs of tolbutamide and glyburide, which are hypoglycemic drugs used in type 2 diabetes. These fluorinated compounds, such as p-[18 F]fluorotolbutamide and 2-[18 F]fluoroethoxyglyburide, were developed as β-cell imaging agents for evaluating the function of pancreatic β-cells in diabetic patients (Shiue et al., 2001).
Corrosion Inhibition in Metals
Kaya et al. (2016) conducted a study on the corrosion inhibition properties of piperidine derivatives, including compounds like (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide (FMPPDBS). These derivatives showed promising results in preventing corrosion of iron, as investigated through quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Activation of Hydroxyl Groups for Biological Applications
Chang et al. (1992) discovered that 4-fluorobenzenesulfonyl chloride (fosyl chloride) is an effective agent for activating hydroxyl groups in various solid supports like polystyrene microspheres and cellulose rods. This activation enables the covalent attachment of biologicals (e.g., enzymes, antibodies) to these supports, potentially useful in therapeutic applications such as bioselective separation of human lymphocyte subsets (Chang et al., 1992).
Development of Carbonic Anhydrase Inhibitors
A study by Gul et al. (2016) synthesized a series of new benzenesulfonamides with potential as carbonic anhydrase inhibitors. These compounds showed cytotoxic activities and inhibited human cytosolic isoforms hCA I and II, which could be important for anti-tumor activity studies (Gul et al., 2016).
Properties
IUPAC Name |
4-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S/c1-13-3-5-15(6-4-13)18(24-10-9-21)12-20-25(22,23)16-7-8-17(19)14(2)11-16/h3-8,11,18,20-21H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHANSAFBTFXALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.